molecular formula C24H30N2O2 B247484 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine

1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No. B247484
M. Wt: 378.5 g/mol
InChI Key: KTUDFWVRHCCUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine (MBPP) is a chemical compound that is used in scientific research for its potential therapeutic applications. MBPP belongs to the class of piperazine derivatives that are known to have various biological activities, including analgesic, anti-inflammatory, and antidepressant effects. The chemical structure of MBPP consists of a piperazine ring, a cyclohexyl group, and a methoxybenzoyl group, which are responsible for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to regulate mood, behavior, and cognition.
Biochemical and Physiological Effects
1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and the modulation of oxidative stress and mitochondrial function. 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine in lab experiments include its high potency and selectivity for its target receptors, its ability to cross the blood-brain barrier, and its low toxicity. The limitations of using 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine in lab experiments include its limited solubility in water, its potential for off-target effects, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine include the development of more potent and selective derivatives, the elucidation of its molecular targets and signaling pathways, and the evaluation of its safety and efficacy in clinical trials. 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine has the potential to become a valuable therapeutic agent for the treatment of various neuropsychiatric and neurodegenerative disorders, as well as cancer.

Synthesis Methods

The synthesis of 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine involves the reaction of 4-phenylcyclohexylamine and 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction yields 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. In psychiatry, 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. In neurology, 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In oncology, 1-(2-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine has been investigated for its potential antitumor activity in various cancer cell lines.

properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H30N2O2/c1-28-23-10-6-5-9-22(23)24(27)26-17-15-25(16-18-26)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-10,20-21H,11-18H2,1H3

InChI Key

KTUDFWVRHCCUET-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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